
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol is a natural product found in the plant Ferula jaeschkeanaThe compound’s molecular formula is C15H24O2, and it has a molecular weight of 236.34986 g/mol .
Applications De Recherche Scientifique
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from the natural source, Ferula jaeschkeana, followed by purification processes. Alternatively, synthetic methods can be scaled up using optimized reaction conditions and continuous flow techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
Mécanisme D'action
The mechanism of action of (1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol can be compared with other similar compounds, such as other natural products derived from the Ferula genus. These compounds share similar structural features but may differ in their specific functional groups and biological activities.
List of Similar Compounds
- Ferulic acid
- Ferulic aldehyde
- Ferulic ester
These compounds, while similar in structure, exhibit different properties and applications, highlighting the distinctiveness of this compound .
Propriétés
Numéro CAS |
128397-34-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.355 |
Nom IUPAC |
(1R,8S,8aS)-3,6-dimethyl-1-propan-2-yl-4,7,8,8a-tetrahydro-2H-azulene-1,8-diol |
InChI |
InChI=1S/C15H24O2/c1-9(2)15(17)8-11(4)12-6-5-10(3)7-13(16)14(12)15/h5,9,13-14,16-17H,6-8H2,1-4H3/t13-,14-,15+/m0/s1 |
Clé InChI |
JKNXGCVENPOKDP-SOUVJXGZSA-N |
SMILES |
CC1=CCC2=C(CC(C2C(C1)O)(C(C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


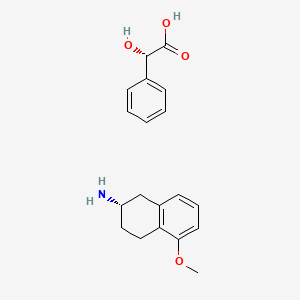
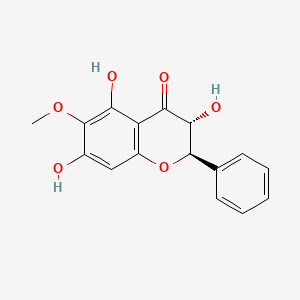
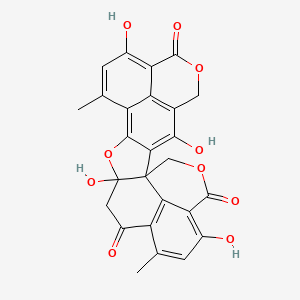
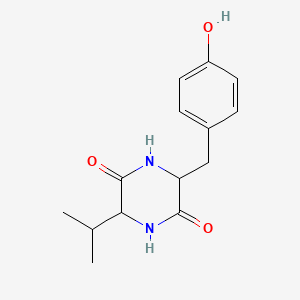

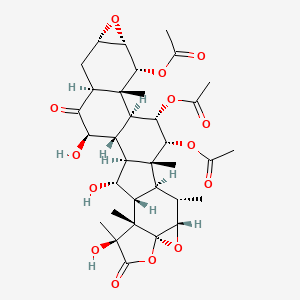
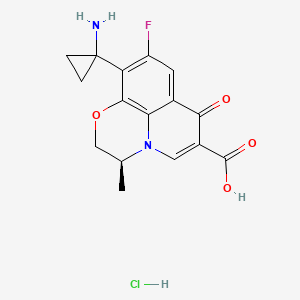
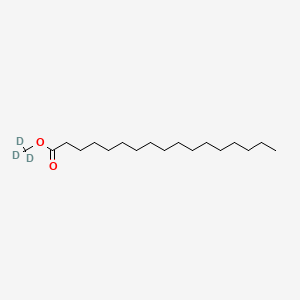

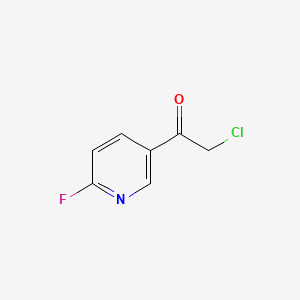
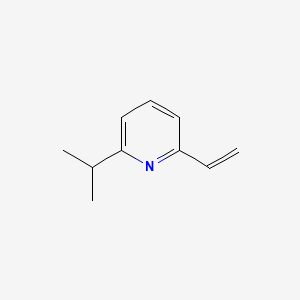
![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)
